molecular formula C12H18N4O2S B5976767 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone

6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone

Cat. No. B5976767
M. Wt: 282.36 g/mol
InChI Key: XIYXXNCUDCMMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone, also known as AZT, is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral properties. AZT was first synthesized in the 1960s and was later found to be effective against HIV, the virus that causes AIDS. In

Mechanism of Action

6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is a nucleoside analogue that mimics the structure of the building blocks of DNA. When this compound is incorporated into the DNA chain during viral replication, it terminates the chain and prevents further replication. This compound also inhibits the reverse transcriptase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the reverse transcriptase enzyme and terminates the DNA chain during viral replication. Physiologically, this compound has been found to increase the CD4 cell count in HIV-infected individuals and decrease the viral load.

Advantages and Limitations for Lab Experiments

6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has several advantages for lab experiments. It is easy to synthesize and has a well-established mechanism of action. It is also effective against a wide range of viruses. However, this compound also has some limitations. It can be toxic to cells at high concentrations and can cause mutations in the DNA chain.

Future Directions

There are several future directions for 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone research. One direction is to develop new analogues of this compound that are more effective against viruses and have fewer side effects. Another direction is to study the long-term effects of this compound on HIV-infected individuals and develop new treatment strategies. Additionally, this compound can also be used as a tool to study the replication of viruses and the mechanisms of action of antiviral drugs.

Synthesis Methods

6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is synthesized through a multi-step process starting from 2,4,6-trichloropyrimidine. The first step involves the reaction of 2,4,6-trichloropyrimidine with sodium azide to form 2,4,6-triazin-5-one. The second step involves the reaction of 2,4,6-triazin-5-one with 1-azepanethiol to form 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone. The final step involves the reaction of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone with ammonia to form this compound.

Scientific Research Applications

6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been widely used in scientific research for its antiviral properties. It is effective against HIV, the virus that causes AIDS, by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. This compound has also been found to be effective against other viruses, such as hepatitis B and C, and herpes simplex virus.

properties

IUPAC Name

4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c13-9-7-10(17)15-12(14-9)19-8-11(18)16-5-3-1-2-4-6-16/h7H,1-6,8H2,(H3,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXXNCUDCMMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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